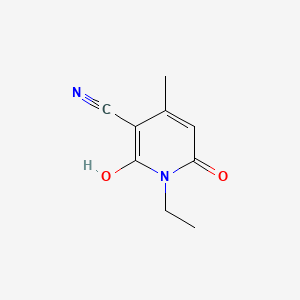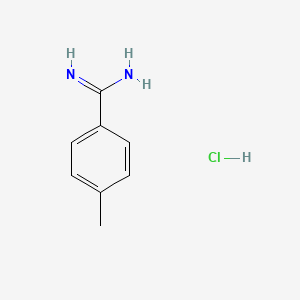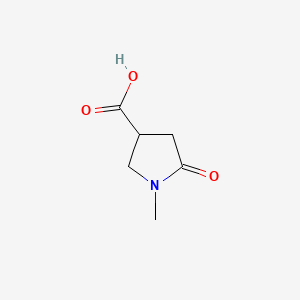
N,N,N’,N’-テトラキス(2-ヒドロキシエチル)アジピンアミド
概要
説明
N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide is a chemical compound with the molecular formula C14H28N2O6. It is known for its applications in various fields, including polymer chemistry and materials science. This compound is characterized by its four hydroxyethyl groups attached to an adipamide backbone, making it a versatile building block for various chemical syntheses .
科学的研究の応用
N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide has a wide range of scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, particularly those designed for UV-cross-linkable polyurethane polymers.
Materials Science: The compound is employed in the production of resins, surfactants, and plasticizers.
Biomedical Applications: It is used in the synthesis of shape memory polyurethane foams for biomedical devices such as vascular stents and neuronal electrodes.
作用機序
Target of Action
N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide, also known as Quadrol, is primarily used as a chelating agent . It has the ability to form stable complexes with metal ions , making it useful in metal extraction and catalysis .
Mode of Action
Quadrol interacts with its targets, the metal ions, through its four hydroxyl groups . These groups allow it to form stable complexes with the metal ions , altering their chemical properties and making them more accessible for further chemical reactions .
Biochemical Pathways
Its ability to form stable complexes with metal ions suggests that it may influence metal-dependent biochemical pathways
Pharmacokinetics
Given its use in industrial applications, it is likely that its bioavailability is influenced by factors such as its formulation, the presence of other compounds, and the specific conditions of its use .
Result of Action
The primary result of Quadrol’s action is the formation of stable complexes with metal ions . This can facilitate metal extraction and catalysis, and potentially influence metal-dependent biochemical pathways . The exact molecular and cellular effects of Quadrol’s action depend on the specific context of its use and the nature of the metal ions it interacts with .
Action Environment
The action, efficacy, and stability of Quadrol can be influenced by various environmental factors. These may include the presence of other compounds, the pH and temperature of the environment, and the specific metal ions present
生化学分析
Biochemical Properties
N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide plays a significant role in biochemical reactions, primarily due to its ability to form stable complexes with metal ions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a chelating agent, binding to metal ions and facilitating their transport and utilization in biochemical processes . The nature of these interactions is primarily based on the formation of coordination bonds between the hydroxyl groups of N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide and the metal ions.
Cellular Effects
N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell . Additionally, N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide can impact cell proliferation and differentiation by interacting with specific signaling molecules and transcription factors.
Molecular Mechanism
The molecular mechanism of action of N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Alternatively, it can activate certain enzymes by stabilizing their active conformation. Furthermore, N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide can influence gene expression by interacting with transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH, can lead to its degradation. Long-term effects on cellular function include alterations in metabolic pathways and gene expression, which can impact cell viability and function.
Dosage Effects in Animal Models
The effects of N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical processes and improve cellular function . At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while doses outside this range lead to diminished or harmful effects.
Metabolic Pathways
N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can act as a substrate for certain enzymes, participating in biochemical reactions that produce essential metabolites . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. The interactions with cofactors, such as metal ions, further enhance its role in metabolic processes.
Transport and Distribution
Within cells and tissues, N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within different cellular compartments . The binding proteins help in maintaining the stability and solubility of N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide, ensuring its proper distribution and accumulation in target tissues.
Subcellular Localization
The subcellular localization of N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide is influenced by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell . For instance, N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide may be localized to the mitochondria, where it can participate in metabolic processes and energy production. The activity and function of the compound are dependent on its precise subcellular localization.
準備方法
Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide can be synthesized through the reaction of dimethyl adipate with diethanolamine. The reaction typically involves the use of a solid alkali catalyst to accelerate the process. The crude product is then separated, filtered, and dried to obtain the final compound .
Industrial Production Methods: In industrial settings, the preparation of N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide follows a similar route but on a larger scale. The use of dimethyl adipate and diethanolamine in specific molar ratios, along with the recycling of methanol, helps improve the yield and purity of the product. The process is designed to be simple and easily scalable for industrial production .
化学反応の分析
Types of Reactions: N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines or alcohols .
類似化合物との比較
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Known for its use in polyurethane coatings and adhesives.
Triethanolamine: Commonly used in cosmetics and personal care products.
N,N’-Methylenebis(acrylamide): Utilized in the production of polyacrylamide gels.
Uniqueness: N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide is unique due to its specific structure, which provides multiple reactive sites for chemical modifications. This versatility makes it a valuable compound in various industrial and research applications .
特性
IUPAC Name |
N,N,N',N'-tetrakis(2-hydroxyethyl)hexanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O6/c17-9-5-15(6-10-18)13(21)3-1-2-4-14(22)16(7-11-19)8-12-20/h17-20H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRNLSUTBJUVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N(CCO)CCO)CC(=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212726 | |
| Record name | N,N,N',N'-Tetrakis(2-hydroxyethyl)hexanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6334-25-4 | |
| Record name | N1,N1,N6,N6-Tetrakis(2-hydroxyethyl)hexanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6334-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6334-25-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanediamide, N1,N1,N6,N6-tetrakis(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N',N'-Tetrakis(2-hydroxyethyl)hexanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexanediamide, N1,N1,N6,N6-tetrakis(2-hydroxyethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N,N',N'-TETRAKIS(2-HYDROXYETHYL)ADIPAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RNP0P8G1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide suitable for developing amorphous polyamide coatings?
A1: The research [] highlights that n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide possesses several structural features that make it ideal for creating amorphous polyamide coatings. Firstly, its symmetrical structure, containing two amide groups and four hydroxyl groups, enables it to participate in multiple hydrogen bonding interactions. These interactions contribute to the formation of a tightly bound network within the polymer, enhancing its cohesive strength and potentially its barrier properties. Secondly, the absence of rigid aromatic rings in its structure contributes to the amorphous nature of the resulting polyamide, potentially improving its flexibility and processability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















